molecular formula C12H12Cl2N2O3S B2815861 {2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 343372-85-0

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol

Cat. No. B2815861
CAS RN: 343372-85-0
M. Wt: 335.2
InChI Key: RLMZAKGBCZMVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol” is a chemical compound. It is part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis and Antiviral Activity

Starting with 4-chlorobenzoic acid, a series of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. The process involved esterification, hydrazination, salt formation, and cyclization, leading to compounds with anti-tobacco mosaic virus activity, showcasing the potential for developing new antiviral agents (Chen et al., 2010).

Catalytic Esterification

Research on the esterification of oleic acid with methanol explored the use of highly acidic ionic liquids based on 4-sulfobenzyl imidazolium hydrogensulfate. These ionic liquids, characterized by varying alkyl chain lengths, demonstrated significant catalytic activity, highlighting their potential in biodiesel production and other applications requiring esterification (Aghabarari et al., 2014).

Advanced Materials and Anion Hosts

Imidazole-containing bisphenols and their salts were structurally characterized, revealing their ability to form extensive hydrogen-bonded structures. These materials are of interest for their potential applications in molecular recognition and as hosts for various anions (Nath & Baruah, 2012).

Organocatalysis and Synthesis

An imidazole-based zwitterionic salt was found to be an efficient organocatalyst for the regioselective opening of aziridines. This methodology is applicable to gram-scale synthesis, underscoring its utility in organic synthesis and potential pharmaceutical applications (Ghosal et al., 2016).

Hydroxide Exchange Membranes

Imidazolium-functionalized polysulfones were synthesized for potential applications in alkaline membrane direct alcohol fuel cells. These materials exhibited high thermal stability, low methanol permeability, and promising hydroxide conductivity, indicating their suitability for use in fuel cell technology (Yan et al., 2012).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . All sales are final .

properties

IUPAC Name

[2-[(2,6-dichlorophenyl)methylsulfonyl]-3-methylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S/c1-16-8(6-17)5-15-12(16)20(18,19)7-9-10(13)3-2-4-11(9)14/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZAKGBCZMVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol

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